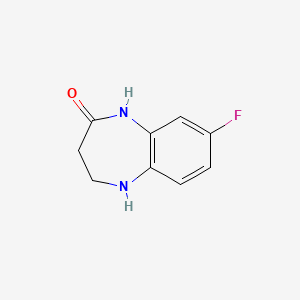

8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Description

Properties

IUPAC Name |

7-fluoro-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-6-1-2-7-8(5-6)12-9(13)3-4-11-7/h1-2,5,11H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBBJAIANVVYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, a fluorinated benzodiazepine derivative of significant interest to researchers and drug development professionals. The synthesis is strategically designed in two primary stages: the preparation of the key intermediate, 4-fluoro-1,2-phenylenediamine, followed by its subsequent acylation and intramolecular cyclization to yield the target compound. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present relevant data in a clear and accessible format.

Introduction

Benzodiazepines are a well-established class of psychoactive compounds with a wide range of therapeutic applications, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. The introduction of a fluorine atom into the benzodiazepine scaffold can significantly modulate its pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and metabolic stability. 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a valuable analogue for the exploration of new central nervous system (CNS) active agents. Its synthesis requires a strategic approach to ensure high purity and yield, which will be detailed in the subsequent sections.

Overall Synthetic Strategy

The synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is achieved through a two-part synthetic sequence. The first part focuses on the preparation of the crucial precursor, 4-fluoro-1,2-phenylenediamine. The second part details the construction of the seven-membered diazepinone ring.

Part 1: Synthesis of 4-Fluoro-1,2-phenylenediamine

The synthesis of the key intermediate, 4-fluoro-1,2-phenylenediamine, is a critical first step. This is accomplished through a three-step process starting from commercially available 4-fluoroaniline.

Step 1.1: Acetylation and Nitration of 4-Fluoroaniline

The initial step involves the protection of the amino group of 4-fluoroaniline by acetylation, followed by regioselective nitration. The acetylation is crucial to moderate the activating effect of the amino group and to direct the incoming nitro group to the ortho position.

Reaction:

4-Fluoroaniline is first reacted with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group ortho to the amino group, yielding N-(4-fluoro-2-nitrophenyl)acetamide.

Causality of Experimental Choices:

-

Acetic Anhydride: Provides an efficient and cost-effective means of protecting the amine functionality as an acetamide. This protection prevents unwanted side reactions during nitration and directs the regioselectivity.

-

Nitrating Mixture (HNO₃/H₂SO₄): The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction.

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is essential to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts.

Step 1.2: Hydrolysis of N-(4-fluoro-2-nitrophenyl)acetamide

The acetyl protecting group is subsequently removed by acid-catalyzed hydrolysis to yield 4-fluoro-2-nitroaniline.

Reaction:

N-(4-fluoro-2-nitrophenyl)acetamide is heated in the presence of a strong acid, such as hydrochloric acid, to cleave the amide bond and regenerate the free amine.

Causality of Experimental Choices:

-

Hydrochloric Acid: A strong mineral acid is required to effectively catalyze the hydrolysis of the amide.

-

Heating: The hydrolysis of the amide bond is typically slow at room temperature and requires elevated temperatures to proceed at a reasonable rate.

Step 1.3: Reduction of 4-Fluoro-2-nitroaniline

The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amino group.

Reaction:

4-Fluoro-2-nitroaniline is reduced to 4-fluoro-1,2-phenylenediamine. This can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice.

Causality of Experimental Choices:

-

Catalytic Hydrogenation (e.g., Raney Nickel or Pd/C): This method is highly efficient and selective for the reduction of nitro groups. It proceeds under relatively mild conditions and typically results in high yields of the desired diamine. Raney nickel is a cost-effective and highly active catalyst for this transformation.

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1.1 | 4-Fluoroaniline | 1. Acetic anhydride2. Nitric acid, Sulfuric acid | N-(4-fluoro-2-nitrophenyl)acetamide | ~84% |

| 1.2 | N-(4-fluoro-2-nitrophenyl)acetamide | Hydrochloric acid | 4-Fluoro-2-nitroaniline | ~90% |

| 1.3 | 4-Fluoro-2-nitroaniline | Hydrogen, Raney Nickel | 4-Fluoro-1,2-phenylenediamine | ~91% |

Table 1: Summary of the synthesis of 4-fluoro-1,2-phenylenediamine.

Part 2: Synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

With the key intermediate in hand, the focus shifts to the construction of the seven-membered diazepinone ring. This is achieved through a two-step sequence involving acylation followed by intramolecular cyclization.

Step 2.1: Acylation of 4-Fluoro-1,2-phenylenediamine

The more nucleophilic amino group of 4-fluoro-1,2-phenylenediamine is selectively acylated with 3-chloropropionyl chloride.

Reaction:

4-Fluoro-1,2-phenylenediamine is reacted with 3-chloropropionyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane. This results in the formation of N-(2-amino-5-fluorophenyl)-3-chloropropanamide.

Causality of Experimental Choices:

-

3-Chloropropionyl Chloride: This reagent provides the necessary three-carbon backbone with a reactive carbonyl group for acylation and a terminal chloride that will serve as a leaving group in the subsequent cyclization step.

-

Triethylamine: Acts as a scavenger for the hydrochloric acid generated during the acylation reaction, preventing the protonation of the starting diamine and driving the reaction to completion.

-

Dichloromethane: A common, inert solvent for acylation reactions that readily dissolves the reactants.

Step 2.2: Intramolecular Cyclization

The final step is the base-mediated intramolecular cyclization of the acylated intermediate to form the desired seven-membered lactam ring.

Reaction:

N-(2-amino-5-fluorophenyl)-3-chloropropanamide is treated with a base, such as sodium hydroxide, in a suitable solvent like ethanol and heated to promote the intramolecular nucleophilic substitution. The amino group attacks the carbon bearing the chlorine atom, displacing the chloride and forming the diazepinone ring.

Causality of Experimental Choices:

-

Sodium Hydroxide: A strong base is required to deprotonate the amide nitrogen, increasing its nucleophilicity and facilitating the intramolecular attack on the electrophilic carbon-chlorine bond.

-

Ethanol: A protic solvent that can dissolve the reactants and is suitable for reactions conducted at elevated temperatures.

-

Heating (Reflux): The intramolecular cyclization to form a seven-membered ring can be kinetically slow. Providing thermal energy is necessary to overcome the activation barrier and drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-1,2-phenylenediamine

1.1: N-(4-fluoro-2-nitrophenyl)acetamide

-

In a flask equipped with a magnetic stirrer and a dropping funnel, add acetic anhydride and glacial acetic acid.

-

Cool the mixture to below 0 °C in an ice-salt bath.

-

Slowly add a solution of 4-fluoroaniline in glacial acetic acid, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid, ensuring the temperature remains between 0-5 °C.

-

Stir for an additional 30 minutes.

-

Pour the reaction mixture into ice water with vigorous stirring.

-

Collect the precipitated yellow solid by filtration, wash with water, and dry.

1.2: 4-Fluoro-2-nitroaniline

-

To a round-bottom flask, add N-(4-fluoro-2-nitrophenyl)acetamide and 9 M hydrochloric acid.

-

Heat the mixture to reflux for 30-45 minutes.

-

Pour the hot reaction mixture into ice water.

-

Collect the orange precipitate by filtration.

-

Wash the solid with a sodium carbonate solution until neutral, then with water.

-

Dry the product to obtain 4-fluoro-2-nitroaniline.

1.3: 4-Fluoro-1,2-phenylenediamine

-

In a hydrogenation vessel, suspend 4-fluoro-2-nitroaniline and Raney nickel in anhydrous ethanol.

-

Pressurize the vessel with hydrogen gas (e.g., 1.0 MPa) and stir at room temperature for 8-12 hours.

-

Carefully filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-fluoro-1,2-phenylenediamine as a solid.

Protocol 2: Synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

2.1: N-(2-amino-5-fluorophenyl)-3-chloropropanamide

-

Dissolve 4-fluoro-1,2-phenylenediamine and triethylamine in dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-chloropropionyl chloride in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

2.2: 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

-

Dissolve N-(2-amino-5-fluorophenyl)-3-chloropropanamide in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide in water.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize with a dilute acid (e.g., HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product.

Conclusion

The synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one presented in this guide is a reliable and well-precedented approach. The two-part strategy, beginning with the synthesis of 4-fluoro-1,2-phenylenediamine followed by the construction of the diazepinone ring, allows for the efficient production of the target molecule. The detailed experimental protocols and the rationale behind the choice of reagents and conditions provide a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize this and related fluorinated benzodiazepine derivatives.

References

-

Placais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

-

Mohan, R., & Kumar, A. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 4, 290-297. [Link]

- Khan, I., & I. (2015). 1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies, 3(4), 01-11.

-

Gholap, A. R., & Tambe, A. S. (2014). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 126(5), 1473–1478. [Link]

-

Unknown. (n.d.). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? - FAQ. Chemical Synthesis.[Link]

-

Singh, P., & Kumar, A. (2021). Synthesis of 1, 5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-504. [Link]

-

Unknown. (n.d.). One pot Solvent-free synthesis of 1,5-benzodiazepine derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

-

Wang, Z., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(15), 2759. [Link]

-

Kumar, A., & Singh, P. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3290–3311. [Link]

-

Al-Hadedi, A. A. M., et al. (2021). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances, 11(43), 26563–26573. [Link]

- Movsisyan, M., Heugebaert, T. S. A., Roman, B. I., Dams, R., Van Campenhout, R., Conradi, M., & Stevens, C. V. (2018).

An In-Depth Technical Guide on 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] The introduction of a fluorine atom at the 8-position of the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one core is anticipated to modulate its physicochemical and pharmacological properties significantly. Fluorine's unique electronic properties, including its high electronegativity and ability to form strong carbon-fluorine bonds, can influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.

This technical guide provides a comprehensive overview of the anticipated chemical properties of 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. Due to the limited availability of specific experimental data for this particular analog in the public domain, this document will focus on the general synthesis and characterization methodologies applicable to the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one class of compounds. The insights provided are grounded in established chemical principles and data from closely related structures, offering a robust framework for researchers entering this area of chemical space.

Molecular Structure and Core Physicochemical Properties

The foundational structure of the target compound is the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one ring system. The fluorine atom at the 8-position is expected to influence the electron density distribution of the aromatic ring.

Diagram of the Molecular Structure:

Caption: Proposed synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.

Experimental Protocol: Synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

This protocol is a generalized procedure based on established methods for the synthesis of 1,5-benzodiazepin-2-ones. [1][2]Optimization of reaction conditions (temperature, solvent, catalyst) may be necessary to achieve optimal yields.

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Ethyl acetoacetate

-

Glacial acetic acid (or other suitable acid catalyst)

-

Ethanol (or other suitable solvent)

-

Standard laboratory glassware and purification apparatus (e.g., recrystallization or column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization

The following are the anticipated spectroscopic data for 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, based on the analysis of related structures. [3][4][5] Table of Anticipated Spectroscopic Data:

| Technique | Anticipated Peaks/Signals | Interpretation |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), NH protons (broad singlets, δ 5-9 ppm), CH₂ protons (δ 2.0-4.0 ppm) | The fluorine atom will cause splitting of adjacent aromatic proton signals. The exact chemical shifts and coupling constants will be diagnostic. |

| ¹³C NMR | Carbonyl carbon (δ ~170 ppm), Aromatic carbons (δ 110-160 ppm, with C-F coupling), Aliphatic carbons (δ 20-50 ppm) | The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride. | ¹⁹F NMR is a highly sensitive technique for confirming the presence and environment of the fluorine atom. [6] |

| IR Spectroscopy | N-H stretching (3200-3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), C-F stretching (1100-1300 cm⁻¹), Aromatic C=C stretching (1450-1600 cm⁻¹) | The positions of these key functional group vibrations will confirm the structure. The C-F stretch is a characteristic band. [4] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 180.07 | High-resolution mass spectrometry can confirm the elemental composition of the molecule. |

Reactivity and Potential Applications

The 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one core is amenable to further functionalization. The secondary amine at the 1-position and the amide nitrogen can be alkylated or acylated to generate a library of derivatives. The aromatic ring can undergo electrophilic substitution, although the fluorine atom will act as a deactivating group and direct incoming electrophiles to the ortho and para positions relative to itself. [3] The biological activity of 1,5-benzodiazepines is diverse, with reported activities including anticonvulsant, anti-inflammatory, and antimicrobial effects. [1][7]The introduction of a fluorine atom can enhance these properties or introduce new ones. For instance, fluorinated analogs of other heterocyclic compounds have shown enhanced potency and improved pharmacokinetic profiles. [8]Therefore, 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one represents a promising scaffold for the development of novel therapeutic agents.

Conclusion

While specific experimental data for 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is not widely available, this guide provides a comprehensive framework for its synthesis, characterization, and potential properties based on established chemical principles and data from related compounds. The presented methodologies offer a starting point for researchers interested in exploring this and other fluorinated 1,5-benzodiazepin-2-one derivatives for applications in drug discovery and materials science. The unique properties imparted by the fluorine substituent make this an intriguing target for further investigation.

References

- Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(12), 1629–1639.

-

NIST. 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy-. ([Link]). Accessed January 19, 2026.

-

PubChem. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. ([Link]). Accessed January 19, 2026.

-

El-Hashash, M. A., et al. (2000). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydrob[3][9]enzo[f]thiazepines. Boll. Chim. Farm., 139(5), 213-218.

-

Université Laval. (2021). Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives. ([Link]). Accessed January 19, 2026.

-

MDPI. (2020). ¹⁹F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. ([Link]). Accessed January 19, 2026.

-

mzCloud. Flubromazepam. ([Link]). Accessed January 19, 2026.

-

Al-Obaid, A. M., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydrod[10][9]iazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Pharmaceuticals, 14(10), 1021.

-

PubChem. 4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. ([Link]). Accessed January 19, 2026.

-

MDPI. (2023). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one. ([Link]). Accessed January 19, 2026.

-

Cheméo. Chemical Properties of Flurazepam (CAS 17617-23-1). ([Link]). Accessed January 19, 2026.

-

Cheméo. 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy-. ([Link]). Accessed January 19, 2026.

- Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.

-

ResearchGate. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ([Link]). Accessed January 19, 2026.

-

ResearchGate. (2014). NMR spectroscopic and theoretical studies on the isomerism of 1,5-benzodiazepin-2-one derivatives containing a perfluorinated side chain. ([Link]). Accessed January 19, 2026.

-

NIST. Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. ([Link]). Accessed January 19, 2026.

- Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 2, 1-5.

-

TSI Journals. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. ([Link]). Accessed January 19, 2026.

-

PubChem. 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. ([Link]). Accessed January 19, 2026.

-

ResearchGate. (2018). ¹H NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1, 5-benzodiazepine (1). ([Link]). Accessed January 19, 2026.

-

National Institutes of Health. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ([Link]). Accessed January 19, 2026.

-

ResearchGate. (2020). IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA... ([Link]). Accessed January 19, 2026.

-

Vilnius University. (2021). benzo[b]d[9]iazepin-2-ono darinių sintezė ir toksiškumo tyrimas. ([Link]). Accessed January 19, 2026.

-

MDPI. (2018). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. ([Link]). Accessed January 19, 2026.

-

National Institutes of Health. (2012). 2-Chloro-1-(2,4,4-trimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethanone. ([Link]). Accessed January 19, 2026.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lib.au-plovdiv.bg:8081 [lib.au-plovdiv.bg:8081]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. corpus.ulaval.ca [corpus.ulaval.ca]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

Spectroscopic data for 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

An In-depth Technical Guide to the Spectroscopic Characterization of 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Introduction

In the landscape of medicinal chemistry and drug development, benzodiazepine derivatives represent a cornerstone scaffold, renowned for their diverse pharmacological activities. The specific compound, 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, is a structurally intriguing molecule whose therapeutic potential is yet to be fully explored. The introduction of a fluorine atom onto the aromatic ring and the presence of a lactam (cyclic amide) within the seven-membered diazepine ring are key modifications expected to significantly influence its chemical properties, metabolic stability, and biological target interactions.

Unambiguous structural confirmation and purity assessment are paramount before any meaningful biological evaluation can occur. This technical guide provides a comprehensive, multi-technique spectroscopic framework for the definitive characterization of this compound. As specific experimental data for this exact molecule is not widely published, this document serves as both a methodological protocol and a predictive guide, grounded in established principles of spectroscopic analysis and data from structurally related analogs.[1] We will explore the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, detailing not only the procedural steps but also the scientific rationale behind the selection of each technique and the interpretation of the expected data.

Integrated Analytical Workflow

A robust analytical strategy does not rely on a single technique but rather integrates data from multiple orthogonal methods to build an irrefutable structural dossier. The logical flow for characterizing a novel small molecule like 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one begins with confirming its mass and elemental composition, followed by a detailed mapping of its covalent framework and functional groups.

Sources

Unveiling the Enigmatic Mechanism of 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: A Technical Guide Based on Its Structural Class

An Important Note on the Subject Compound: As of the latest available scientific literature, specific studies detailing the mechanism of action for 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one are not publicly available. This guide, therefore, provides an in-depth exploration of the well-established mechanism of action for its parent class, the 1,5-benzodiazepines, and extrapolates the potential influence of its unique structural features. This approach offers a robust framework for researchers and drug development professionals to understand its likely pharmacological behavior.

Introduction to the 1,5-Benzodiazepine Scaffold

The 1,5-benzodiazepine core is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse biological activities.[1][2] Unlike the more common 1,4-benzodiazepines, the nitrogen atoms in the diazepine ring are located at positions 1 and 5. This structural distinction can lead to altered pharmacological profiles, potentially offering a different balance of therapeutic effects and side effects.[3] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including anxiolytic, anticonvulsant, sedative-hypnotic, analgesic, anti-inflammatory, antibacterial, and antifungal properties.[4][5][6][7]

The Primary Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The principal mechanism of action for the vast majority of benzodiazepines, including the 1,5-benzodiazepine class, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][8][9] The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system (CNS).[9][10]

The GABA-A Receptor Complex

The GABA-A receptor is a pentameric protein complex that forms a central chloride ion (Cl⁻) channel.[9] This complex is typically composed of two α, two β, and one γ subunit. The binding site for the endogenous neurotransmitter, GABA, is located at the interface of the α and β subunits. The benzodiazepine binding site, on the other hand, is found at the interface of the α and γ subunits.

Structural Considerations for 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

The specific structure of the title compound introduces two key features that could modulate its activity compared to other 1,5-benzodiazepines: the lactam moiety and the 8-fluoro substitution.

The 1,5-Benzodiazepin-2-one Core

The presence of a carbonyl group at the 2-position, forming a lactam ring, is a common feature in many biologically active benzodiazepine derivatives. This group can participate in hydrogen bonding and other interactions within the binding pocket of the GABA-A receptor, influencing both affinity and efficacy.

The 8-Fluoro Substitution: A Hypothesis

While direct experimental data is lacking, the introduction of a fluorine atom at the 8-position of the benzodiazepine ring is expected to have a significant impact on the molecule's properties based on established principles of medicinal chemistry:

-

Electronic Effects: Fluorine is a highly electronegative atom. Its presence can alter the electron distribution of the aromatic ring, potentially influencing the molecule's interaction with the receptor.

-

Metabolic Stability: The carbon-fluorine bond is very strong. Substitution with fluorine at metabolically susceptible positions can block oxidative metabolism, potentially leading to a longer half-life and altered pharmacokinetic profile.

-

Binding Affinity: The fluorine atom can engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, within the binding site, which could either increase or decrease the binding affinity depending on the specific topology of the receptor pocket.

Potential for Alternative Mechanisms of Action

While modulation of the GABA-A receptor is the most probable primary mechanism, the broad range of biological activities reported for 1,5-benzodiazepine derivatives suggests the possibility of other molecular targets. [4][5]Some studies on related compounds have indicated potential interactions with other receptors or enzymes, although these are generally observed at higher concentrations. Further research would be necessary to determine if 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one possesses any significant off-target activities.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively characterize the mechanism of action of 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, a series of in vitro and in vivo experiments would be required.

In Vitro Assays

| Assay Type | Description | Key Parameters Measured |

| Radioligand Binding Assay | To determine the affinity of the compound for the benzodiazepine binding site on the GABA-A receptor. | Ki (inhibition constant) |

| Electrophysiology (Patch-Clamp) | To measure the effect of the compound on GABA-induced chloride currents in neurons or cell lines expressing GABA-A receptors. | EC50 (half maximal effective concentration), potentiation of GABA response |

| Enzyme Inhibition Assays | To screen for off-target effects on a panel of relevant enzymes. | IC50 (half maximal inhibitory concentration) |

In Vivo Studies

| Study Type | Animal Model | Key Assessments |

| Elevated Plus Maze | Rodent model of anxiety. | Time spent in open arms. |

| Pentylenetetrazole (PTZ)-induced Seizure Model | Rodent model of epilepsy. | Latency to and incidence of seizures. |

| Forced Swim Test | Rodent model of depression. | Immobility time. |

| Pharmacokinetic Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | Half-life, bioavailability, clearance. |

Conclusion

In the absence of direct experimental evidence, the mechanism of action of 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is most likely centered on the positive allosteric modulation of the GABA-A receptor, a hallmark of the 1,5-benzodiazepine class. The presence of the 8-fluoro substituent is predicted to significantly influence its pharmacokinetic and pharmacodynamic properties. The definitive elucidation of its precise mechanism and therapeutic potential awaits further rigorous scientific investigation using the experimental approaches outlined in this guide. This exploration of its parent class provides a solid foundation for future research endeavors into this and related novel compounds.

References

-

PrepChem.com. Synthesis of 3-fluoro-1,5-benzodiazepin-2-one. Available from: [Link]

-

Wikipedia. Clobazam. Available from: [Link]

- International Science Community Association. 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences. 2013;3(7):90-103.

-

Wikipedia. Benzodiazepine. Available from: [Link]

- Beilstein Journal of Organic Chemistry. Structure of 1,5-benzodiazepinones in the solid state and in solution: Effect of the fluorination in the six-membered ring. 2013;9:2156–2167.

- International Journal of Chemical Studies.

-

National Center for Biotechnology Information. Benzodiazepines - StatPearls. 2024. Available from: [Link]

-

ResearchGate. Biological behavior of 1,5-benzodiazepines and 1,5-benzothiazepines. 2010. Available from: [Link]

- National Center for Biotechnology Information. Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents. Molecules. 2022;27(13):3998.

- International Journal of Pharmaceutical Research and Applications. Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. 2022;7(4):1067-1088.

-

National Center for Biotechnology Information. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydrod[4][11]iazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Pharmaceuticals (Basel). 2021;14(10):1020.

-

Farmaco. Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydrob[11][12]enzo[f]thiazepines. 1999;54(10):683-8.

- National Center for Biotechnology Information. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. Pharmaceuticals (Basel). 2023;16(4):488.

-

ResearchGate. Designer Benzodiazepines: Another Class of New Psychoactive Substances. 2018. Available from: [Link]

- Journal of Chemical and Pharmaceutical Research.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clobazam - Wikipedia [en.wikipedia.org]

- 4. isca.me [isca.me]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 9. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. Buy 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one | 2558-30-7 [smolecule.com]

The Biological Activity of Fluorinated Benzodiazepine Derivatives: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide:

Abstract

The introduction of fluorine into the benzodiazepine scaffold has profound effects on the pharmacological properties of this critical class of central nervous system (CNS) active agents. This technical guide provides a comprehensive analysis of the biological activity of fluorinated benzodiazepine derivatives, designed for researchers, scientists, and drug development professionals. It delves into the fundamental mechanism of action at the GABA-A receptor, explores the nuanced structure-activity relationships (SAR) that govern potency and efficacy, and presents a comparative profile of key fluorinated compounds, from clinically sanctioned therapeutics to potent novel psychoactive substances (NPS). By synthesizing field-proven insights with technical data, this document explains the causality behind the enhanced activity often observed with fluorination and provides practical experimental protocols for their biological evaluation.

Introduction: The Strategic Role of Fluorine in Benzodiazepine Design

The Benzodiazepine Scaffold: A CNS-Privileged Structure

Benzodiazepines (BZDs) are a class of psychoactive drugs characterized by a fused benzene and diazepine ring system.[1][2] Since their introduction in the 1960s, they have become indispensable in treating a range of conditions, including anxiety, insomnia, seizures, and muscle spasms.[2][3] Their therapeutic effects stem from their ability to modulate the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain.[2][4]

Fluorine: The "Glow-Up" Element in Medicinal Chemistry

The strategic incorporation of fluorine is a cornerstone of modern drug design. Due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, it can dramatically alter a molecule's physicochemical properties. These alterations can influence metabolic stability, lipophilicity, membrane permeability, and, crucially, binding affinity to biological targets.

Rationale for Fluorinating Benzodiazepines

The fluorination of benzodiazepines is a deliberate strategy to enhance their pharmacological profile. The primary goals of this modification are:

-

Increased Potency: The addition of an electron-withdrawing group, such as fluorine, particularly at key positions on the benzodiazepine core, often leads to a significant increase in binding affinity for the GABA-A receptor and, consequently, higher potency.[5][6]

-

Altered Metabolism: The C-F bond is highly stable and resistant to metabolic cleavage, which can block sites of oxidative metabolism, potentially leading to a longer half-life and altered pharmacokinetic profile.

-

Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross the blood-brain barrier and reach its CNS target.

Mechanism of Action: Amplifying Nature's "Brakes"

The GABA-A Receptor: The Primary Target

The principal site of action for all benzodiazepines, including fluorinated derivatives, is the GABA-A receptor.[4][7] This receptor is a ligand-gated ion channel complex that, upon binding with GABA, opens a channel to allow chloride ions (Cl-) to flow into the neuron.[4] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.[4]

Positive Allosteric Modulation

Benzodiazepines do not directly activate the GABA-A receptor. Instead, they bind to a distinct site on the receptor complex, known as the benzodiazepine receptor site.[4] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[7] The result is a more frequent opening of the chloride channel in the presence of GABA, amplifying the natural inhibitory effect of the neurotransmitter.[8] This mechanism is why BZDs are referred to as positive allosteric modulators.

Impact of Fluorination on Receptor Interaction

Fluorination, especially on the 5-phenyl ring, can enhance the molecule's interaction with the benzodiazepine binding site.[6] This improved "fit" is responsible for the heightened potency observed in many fluorinated derivatives. For example, fludiazepam exhibits high potency due to its strong binding affinity for the benzodiazepine receptor site and its efficient modulation of GABAergic activity.[7]

Caption: Mechanism of Action of Fluorinated Benzodiazepines at the GABA-A Receptor.

Structure-Activity Relationships (SAR)

The biological activity of fluorinated benzodiazepines is highly dependent on the placement of the fluorine atom(s) and other substituents on the core structure.

Influence of Phenyl Ring Substitution

The 5-phenyl ring is a critical site for modification. Substitution with a halogen, such as fluorine, at the ortho position (C2') of this ring generally enhances pharmacological activity.[6] This is exemplified by flualprazolam, a fluorinated analogue of alprazolam, where the addition of a single fluorine atom at the ortho-position of the phenyl ring results in a significant potency boost.[9][10]

Influence of Benzene Ring Substitution

The benzene portion of the benzodiazepine nucleus is also a key area for SAR. An electron-attracting group, such as fluorine, chlorine, or a nitro group, at the C7 position is crucial for high potency.[5] Unsubstituted positions at C6, C8, and C9 are generally preferred to maintain activity.[5]

Caption: Key Structure-Activity Relationship (SAR) points for Benzodiazepines.

Pharmacological Profiles of Key Fluorinated Benzodiazepines

Fluorination has given rise to both clinically important medicines and highly potent "designer" drugs, also known as Novel Psychoactive Substances (NPS).

Clinically Approved Derivatives

Examples include Flurazepam , which is used therapeutically for insomnia.[11] These compounds have undergone rigorous clinical testing to establish their safety and efficacy profiles.

"Designer" Fluorinated Benzodiazepines

The illicit drug market has seen a surge in designer BZDs created by slightly modifying existing structures to evade legal controls.[9]

-

Flualprazolam: A fluorinated analogue of alprazolam, it is reported by users to be 3-4 times more potent than its parent compound.[9] It is primarily used for its hypnotic and sedative effects but carries a high risk of overdose, severe sedation, and respiratory depression, especially when combined with other CNS depressants like opioids.[9]

-

Flubromazolam & Flubromazepam: These are other examples of potent designer BZDs that have appeared on the illicit market, posing significant public health risks due to their uncharacterized toxicology and high potency.[10][12]

Comparative Potency Data

The data below, compiled from preclinical studies and user reports, illustrates the significant increase in potency conferred by fluorination.

| Compound | Non-Fluorinated Analog | Relative Potency Comparison | Primary Effects | Source(s) |

| Flualprazolam | Alprazolam | Reported to be 3-4 times more potent than alprazolam. | Sedative, hypnotic, anxiolytic.[9] | [9] |

| SAS 646 (o-fluoro) | Diazepam | Found to be 4-10 times more potent than diazepam in rat models. | Anticonvulsant, muscle relaxant, sedative.[6][13] | [6][13] |

| Fludiazepam | Diazepam | Considered a high-potency benzodiazepine. | Sedative, anxiolytic, muscle relaxant, anticonvulsant.[7] | [7] |

Adverse Effects and Toxicological Considerations

While effective, fluorinated benzodiazepines carry significant risks, mirroring and often amplifying those of their non-fluorinated counterparts.

Common Side Effects

The most common side effects are extensions of the drug's primary CNS depressant activity and include drowsiness, confusion, dizziness, slurred speech, muscle weakness, and memory problems.[8][14]

Risks of "Designer" Drugs

The primary toxicological concern with fluorinated NPS like flualprazolam is the high risk of life-threatening overdose.[9] These substances, often sold as counterfeit tablets, can cause prolonged sedation, loss of consciousness, and severe respiratory depression, which is dangerously potentiated by co-use with opioids or alcohol.[9] Furthermore, tolerance can build quickly, and abrupt cessation can lead to severe withdrawal symptoms, including insomnia and memory issues.[9]

Experimental Protocols for Biological Evaluation

In Vitro Assessment: Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol provides a self-validating system to determine the binding affinity (Ki) of a test compound (e.g., a novel fluorinated BZD) for the benzodiazepine site on the GABA-A receptor.

Objective: To quantify the competitive displacement of a known radioligand from the GABA-A receptor by a test compound.

Materials:

-

Radioligand: [³H]-Flumazenil (a high-affinity BZD site antagonist).

-

Membrane Preparation: Synaptic membranes prepared from rat or mouse whole brain or cortex.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled BZD (e.g., 10 µM Diazepam).

-

Test Compound: Fluorinated BZD derivative, serially diluted.

-

Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation cocktail and liquid scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer, centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

Assay Setup: In 96-well plates, set up triplicate wells for:

-

Total Binding: Membrane preparation + [³H]-Flumazenil + Assay Buffer.

-

Non-specific Binding (NSB): Membrane preparation + [³H]-Flumazenil + 10 µM Diazepam.

-

Competitive Binding: Membrane preparation + [³H]-Flumazenil + varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The causality for using a low temperature is to minimize protease activity and preserve receptor integrity.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Quickly wash each filter with ice-cold assay buffer to reduce non-specific signal.

-

Quantification: Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., using Prism software) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for a Radioligand Binding Assay.

Analytical Detection in Biological Matrices

For forensic and clinical toxicology, accurate detection is paramount.[3] Gas chromatography-mass spectrometry (GC-MS) is considered a gold standard due to its high sensitivity and specificity.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also widely used for its ability to detect and quantify parent drugs and their metabolites in samples like blood and urine.[12]

Conclusion and Future Directions

Fluorination is a powerful tool in the medicinal chemist's arsenal for optimizing the activity of benzodiazepines. It consistently demonstrates the ability to increase potency, often dramatically. While this has led to the development of effective clinical agents, it has also been exploited in the creation of dangerous designer drugs. Future research should focus on leveraging the benefits of fluorination to design BZDs with improved therapeutic indices, such as subtype-selective compounds that may offer targeted anxiolysis with fewer sedative or cognitive side effects. Concurrently, the development of rapid and robust analytical methods for the detection of emerging fluorinated NPS remains a critical priority for public health and safety.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Fludiazepam?[Link]

-

Benzodiazepine Information Coalition. Mechanism of Action. [Link]

-

Annex Publishers. (2021, August 30). Profiling of Benzodiazepines using Fluoroscence Spectrofluorometry: A Systematic Review. [Link]

-

YouTube. (2021, November 7). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. [Link]

-

PubMed. (2024, October 17). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

-

springermedizin.de. (2021, February 2). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. [Link]

-

ResearchGate. (2021). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. [Link]

-

Karger Publishers. Central Effects of Three Fluorinated Benzodiazepines in Comparison with Diazepam. [Link]

-

PubMed. (1978, June). Organic fluorides: implications for psychiatry. [Link]

-

Karger Publishers. (2008, May 28). Central Effects of Three Fluorinated Benzodiazepines in Comparison with Diazepam. [Link]

-

Springer. (2020). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. [Link]

-

PubMed. (2019, August 16). Synthesis of Flubromazepam Positional Isomers for Forensic Analysis. [Link]

-

PMC. (2021, June 11). Designer Benzodiazepines: A Review of Toxicology and Public Health Risks. [Link]

-

PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

-

Wiley Online Library. Detection and identification of the designer benzodiazepine flubromazepam and preliminary data on its metabolism and pharmacokinetics. [Link]

-

ResearchGate. (2025, October 17). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. [Link]

-

Mind. Side effects of benzodiazepines. [Link]

-

Research and Reviews. (2016, December 20). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. [Link]

-

eGPAT. (2017, October 5). Structural activity relationships of benzodiazepines. [Link]

-

TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. [Link]

-

PNAS. The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. [Link]

-

ScienceDirect. (2005, April). Biological properties of 2'-[18F]fluoroflumazenil for central benzodiazepine receptor imaging. [Link]

-

PubMed. (2015, May 21). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. [Link]

-

Springer Nature Experiments. (1982). Structure-Activity Relationships at the Benzodiazepine Receptor. [Link]

-

ResearchGate. (2019, September 5). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

-

PMC. An Update on the Synthesis of Pyrrolo[5][7]benzodiazepines. [Link]

Sources

- 1. egpat.com [egpat.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benzoinfo.com [benzoinfo.com]

- 5. m.youtube.com [m.youtube.com]

- 6. karger.com [karger.com]

- 7. What is the mechanism of Fludiazepam? [synapse.patsnap.com]

- 8. Designer Benzodiazepines: A Review of Toxicology and Public Health Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam | springermedizin.de [springermedizin.de]

- 10. researchgate.net [researchgate.net]

- 11. Organic fluorides: implications for psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bccsu.ca [bccsu.ca]

- 13. karger.com [karger.com]

- 14. mind.org.uk [mind.org.uk]

In Vitro Screening of Novel 1,5-Benzodiazepin-2-ones: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the 1,5-Benzodiazepine Scaffold

The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. Historically, benzodiazepines, particularly 1,4-benzodiazepines, have been mainstays in the treatment of anxiety, insomnia, seizures, and muscle spasms, primarily through their action as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This modulation enhances the effect of the inhibitory neurotransmitter GABA, leading to a reduction in neuronal excitability.[4][5] The 1,5-benzodiazepin-2-one subclass has also attracted significant interest, with research revealing a broad spectrum of potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[6][7][8][9]

This guide provides a comprehensive framework for the in vitro screening of novel 1,5-benzodiazepin-2-one libraries. It is designed to guide researchers and drug development professionals through a logical, stepwise cascade of assays, from initial high-throughput screening to hit confirmation and selectivity profiling. The methodologies described herein are intended to be robust and self-validating, providing a solid foundation for identifying and advancing promising lead candidates.

Part 1: Primary Screening - Casting a Wide Net

The initial phase of any screening campaign is designed to rapidly assess a large library of compounds to identify "hits" with a desired biological activity. For novel 1,5-benzodiazepin-2-ones, the choice of primary assay will depend on the therapeutic area of interest. Given the broad potential of this scaffold, a common and effective starting point is a cytotoxicity screen against a panel of relevant human cell lines.

Rationale for Cytotoxicity Screening

A primary cytotoxicity screen serves a dual purpose. Firstly, it can identify compounds with potential as anticancer agents.[10] Secondly, it provides an early indication of a compound's therapeutic window by assessing its general toxicity to cells. This is a critical parameter for any potential therapeutic agent.

Two widely used and validated colorimetric assays for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.[11][12] While both are reliable, the SRB assay, which measures total protein content, is often recommended as it is less susceptible to interference from compounds that affect cellular metabolism, a potential confounding factor in the MTT assay which measures mitochondrial reductase activity.[13][14]

Experimental Workflow: High-Throughput Cytotoxicity Screening

The following diagram outlines a typical workflow for a primary cytotoxicity screen.

Caption: High-throughput cytotoxicity screening workflow.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.

Materials:

-

Human tumor cell lines (e.g., a panel representing different cancer types such as the NCI-60 panel).[15]

-

Complete cell culture medium (specific to each cell line).

-

Trypsin-EDTA.

-

Phosphate-buffered saline (PBS).

-

Test compounds (1,5-benzodiazepin-2-ones) dissolved in a suitable solvent (e.g., DMSO).

-

Trichloroacetic acid (TCA), cold.

-

Sulforhodamine B (SRB) solution.

-

Tris base solution.

-

96-well flat-bottom microplates.

-

Multichannel pipette.

-

Plate reader.

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add the diluted compounds to the appropriate wells. Include vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value for each active compound.

Data Presentation: Primary Screening Results

The IC50 values obtained from the primary screen should be tabulated for clear comparison.

| Compound ID | Cell Line 1 IC50 (µM) | Cell Line 2 IC50 (µM) | Cell Line 3 IC50 (µM) |

| BZD-001 | 15.2 | 22.5 | > 50 |

| BZD-002 | 2.8 | 5.1 | 8.9 |

| BZD-003 | > 50 | > 50 | > 50 |

| BZD-004 | 0.9 | 1.5 | 2.3 |

| Doxorubicin | 0.1 | 0.2 | 0.15 |

Hypothetical data for illustrative purposes.

Part 2: Secondary Screening and Hit-to-Lead Optimization

Compounds identified as "hits" in the primary screen require further investigation to confirm their activity, elucidate their mechanism of action, and establish a preliminary structure-activity relationship (SAR).

Hit Confirmation and SAR

The first step is to re-synthesize and re-test the hit compounds to confirm their activity. Subsequently, a focused library of analogs should be synthesized to explore the SAR around the hit scaffold. This will help identify the key structural features responsible for the observed biological activity.

Mechanism of Action Studies

For compounds with promising anticancer activity, a variety of cell-based assays can be employed to investigate their mechanism of action.[16] These can include:

-

Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at a specific phase.

-

Apoptosis Assays: To investigate if the compounds induce programmed cell death.

-

Reporter Gene Assays: These are powerful tools for studying the effect of compounds on specific signaling pathways.[17][18] For example, a reporter assay for a transcription factor known to be dysregulated in cancer (e.g., NF-κB or AP-1) can provide insights into the molecular targets of the novel 1,5-benzodiazepin-2-ones.[19]

The following diagram illustrates a reporter gene assay workflow.

Caption: Reporter gene assay workflow.

Screening for Neuropharmacological Activity

Given the known activity of benzodiazepines on the central nervous system, it is prudent to screen novel 1,5-benzodiazepin-2-ones for neuropharmacological effects, such as anticonvulsant activity.[20][21] In vitro models for identifying potential anticonvulsants often involve assays that measure neuronal excitability or the function of ion channels and neurotransmitter receptors.[22][23] High-throughput screening can be performed using cell lines expressing specific subunits of GABA-A receptors or voltage-gated ion channels.

The following diagram illustrates a potential signaling pathway for GABA-A receptor modulation by 1,5-benzodiazepin-2-ones.

Caption: GABA-A receptor modulation by 1,5-benzodiazepin-2-ones.

Part 3: Selectivity Profiling - Ensuring Target Specificity

A crucial step in lead optimization is to assess the selectivity of the most promising compounds. A highly selective compound is more likely to have a favorable safety profile with fewer off-target effects.

Rationale for Selectivity Profiling

Selectivity profiling involves testing the lead compounds against a panel of related and unrelated biological targets.[24] For example, if a compound is found to be a potent modulator of a specific receptor, it should be tested against other members of that receptor family and other major receptor classes.

Selectivity Index

A useful metric for quantifying selectivity is the Selectivity Index (SI), which is typically calculated as the ratio of the IC50 or EC50 value for a counter-target (e.g., a normal cell line) to the IC50 or EC50 value for the intended target (e.g., a cancer cell line).[25][26] A higher SI value indicates greater selectivity.

SI = IC50 (Counter-target) / IC50 (Target)

Data Presentation: Selectivity Profile

The results of selectivity profiling can be presented in a table comparing the activity of the lead compounds against the primary target and a panel of off-targets.

| Compound ID | Target IC50 (µM) | Off-target 1 IC50 (µM) | Off-target 2 IC50 (µM) | Selectivity Index (vs. Off-target 1) |

| BZD-004 | 0.9 | > 100 | 55.6 | > 111 |

| BZD-008 | 1.2 | 15.3 | > 100 | 12.8 |

Hypothetical data for illustrative purposes.

Conclusion

The in vitro screening cascade outlined in this guide provides a robust and logical framework for the identification and characterization of novel 1,5-benzodiazepin-2-ones with therapeutic potential. By employing a combination of high-throughput primary screening, mechanism-of-action studies, and comprehensive selectivity profiling, researchers can effectively navigate the early stages of the drug discovery process. This systematic approach, grounded in scientific integrity, will facilitate the selection of lead candidates with the highest probability of success in subsequent preclinical and clinical development.

References

-

The Importance of Reporter Gene Assays in Drug Discovery - Indigo Biosciences. [Link]

-

Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. [Link]

-

Reporter gene assays - PubMed. [Link]

-

Reporter gene - Wikipedia. [Link]

-

Cell-based Assays for Drug Discovery | Reaction Biology. [Link]

-

Identification and preclinical testing of novel antiepileptic compounds - PubMed. [Link]

-

Comparison of sulforhodamine B (SRB) and tetrazolium assay (MTT). - ResearchGate. [Link]

-

Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC - NIH. [Link]

-

Reporter Gene Assays_Reporter Gene Assays: Methods and Protocols - ICE Bioscience. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. [Link]

-

Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents - PubMed. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. [Link]

-

Synthesis and biological evaluation of novel 2,3-dihydro-1 H -1,5-benzodiazepin-2-ones; potential imaging agents of the metabotropic glutamate 2 recep ... - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00110E. [Link]

-

1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - MDPI. [Link]

-

Cell-culture based test systems for anticancer drug screening - EurekAlert!. [Link]

-

Comparison of Different Methods to Measure Cell Viability - Creative Bioarray. [Link]

-

1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects - International Science Community Association. [Link]

-

Solvent Free Synthesis and Biological Evaluation of 1, 5-Benzodiazepine | TSI Journals. [Link]

-

In vitro clinical trials: the future of cell-based profiling - PMC - PubMed Central. [Link]

-

1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PMC. [Link]

-

An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. [Link]

-

1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. [Link]

-

Drug Profiling and Lead Candidate Selection - Pharmaceutical Business review -. [Link]

-

A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]

-

1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PubMed. [Link]

-

1, 5-Benzodiazepines: A Review Update - International Journal of Chemical Studies. [Link]

-

What is the primary mechanism of action of benzodiazepines? - Dr.Oracle. [Link]

-

Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. [Link]

-

Benzodiazepine - Wikipedia. [Link]

-

Benzodiazepines - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC. [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. [Link]

-

The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed. [Link]

-

Computational and Synthetic Target-based Approaches to the Discovery of Novel Anticonvulsant Compounds | Bentham Science Publishers. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 3. isca.me [isca.me]

- 4. droracle.ai [droracle.ai]

- 5. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. chemijournal.com [chemijournal.com]

- 9. 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. In vitro clinical trials: the future of cell-based profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. lifesciences.danaher.com [lifesciences.danaher.com]

- 19. Reporter Gene Assays_Reporter Gene Assays: Methods and Protocols - Reporter Gene Assays - ICE Bioscience [en.ice-biosci.com]

- 20. Identification and preclinical testing of novel antiepileptic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. benthamdirect.com [benthamdirect.com]

- 24. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Placement of Fluorine: A Deep Dive into the Structure-Activity Relationship of 8-Fluoro-1,5-Benzodiazepines

An In-depth Technical Guide for Drug Development Professionals

The 1,5-benzodiazepine scaffold continues to be a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including anticonvulsant, anxiolytic, sedative, and antimicrobial properties.[1][2] While extensive research has elucidated the structure-activity relationships (SAR) of the more common 1,4-benzodiazepines, the 1,5-isomers present a unique and compelling area for further exploration. This guide focuses on a specific, yet underexplored, facet of this scaffold: the impact of fluorine substitution at the 8-position. By synthesizing established SAR principles with insights from related benzodiazepine classes, we will construct a predictive framework for the rational design of novel 8-fluoro-1,5-benzodiazepine derivatives.

The 1,5-Benzodiazepine Core: A Foundation of Versatility

Unlike their 1,4-counterparts, 1,5-benzodiazepines, such as clobazam, have demonstrated a distinct pharmacological profile, with some studies suggesting a favorable anticonvulsant profile with minimal neurotoxicity.[3] The core structure, a fusion of a benzene and a diazepine ring with nitrogen atoms at positions 1 and 5, offers multiple sites for chemical modification, each influencing the compound's pharmacokinetic and pharmacodynamic properties.[4]

Generally, the biological activity of benzodiazepines is contingent upon several structural features:

-

An electron-withdrawing group at the 7-position (e.g., halogen, nitro group) is often crucial for potent activity in 1,4-benzodiazepines.[5]

-

Substitutions at positions 6, 8, and 9 are typically disfavored in the 1,4-scaffold, often leading to reduced activity.[5]

-

A phenyl group at the 5-position is a common feature that can enhance activity.[6]

-

The diazepine ring offers multiple points for modification, including substitution at the 1- and 3-positions, which can modulate metabolism and potency.[6]

However, emerging evidence suggests that the SAR for 1,5-benzodiazepines may deviate from these established norms. For instance, a methyl group at the C-8 position has been shown to have a positive effect on the antimicrobial activity of certain 1,5-benzodiazepine derivatives, challenging the notion that this position must remain unsubstituted.[7] This opens the door for exploring the effects of other substituents at this position, particularly the highly influential fluorine atom.

The Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance a variety of properties, including:

-

Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with receptor binding sites.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross the blood-brain barrier.

-

Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a more bioactive shape.

Given these properties, the strategic placement of a fluorine atom at the 8-position of the 1,5-benzodiazepine scaffold is a compelling avenue for the development of novel therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic profiles.

Predictive SAR of 8-Fluoro-1,5-Benzodiazepines

While direct studies on a series of 8-fluoro-1,5-benzodiazepine derivatives are not yet available in the literature, we can construct a predictive SAR based on analogous compounds, particularly 8-substituted imidazo[1,5-a][8][9]benzodiazepines, which have been synthesized as high-affinity, selective probes for α5-containing GABAA receptors.[9][10]

The Benzene Ring: The Impact of 8-Fluoro Substitution

The introduction of a fluorine atom at the 8-position is hypothesized to influence activity through several mechanisms:

-

Electronic Effects: As an electron-withdrawing group, fluorine at the 8-position could modulate the electronic distribution of the entire benzodiazepine system. While the 7-position is the traditional site for such groups, an 8-fluoro substituent may still contribute to favorable interactions with the GABAA receptor.

-

Receptor Subtype Selectivity: The study of 8-substituted imidazobenzodiazepines revealed that substitution at this position can confer significant selectivity for specific GABAA receptor subtypes.[9][10] For example, 8-acetylenyl and other 8-substituted analogs showed high selectivity for α5-containing receptors.[9][10] It is plausible that an 8-fluoro substituent could similarly direct the binding of 1,5-benzodiazepines to specific receptor subtypes, potentially separating desired therapeutic effects from unwanted side effects.

-

Steric Considerations: The small size of the fluorine atom suggests that it is unlikely to cause significant steric hindrance that would prevent receptor binding.

The Diazepine Ring and Pendant Groups: Fine-Tuning Activity

Building upon the 8-fluoro-1,5-benzodiazepine core, further modifications can be explored to optimize activity.

-

Substituents at C-2 and C-4: The nature of the groups at the 2- and 4-positions of the 1,5-diazepine ring is critical. For example, in antimicrobial 1,5-benzodiazepines, a 2-pyridyl group and a C-3 ester were found to be important for activity.[7]

-

The Pendant Phenyl Ring: Modifications to a phenyl ring at the 4-position (if present) can also influence potency and selectivity. Halogen substitutions on this ring are a common strategy to enhance activity.

The following diagram illustrates the key structural features and potential points for modification on the 8-fluoro-1,5-benzodiazepine scaffold.

Caption: Key modification points on the 8-fluoro-1,5-benzodiazepine scaffold.

Experimental Protocols

Synthesis of 8-Fluoro-1,5-Benzodiazepines

The synthesis of 8-fluoro-1,5-benzodiazepines can be achieved through the condensation of 4-fluoro-1,2-phenylenediamine with a suitable ketone or β-dicarbonyl compound.[8][11]